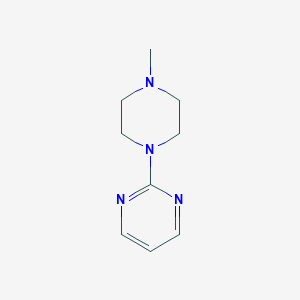

2-(4-Methylpiperazin-1-yl)pyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylpiperazin-1-yl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4/c1-12-5-7-13(8-6-12)9-10-3-2-4-11-9/h2-4H,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYWNBGPUPDPECZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40438161 | |

| Record name | 2-(4-methylpiperazin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40438161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145208-86-2 | |

| Record name | 2-(4-methylpiperazin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40438161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Methylpiperazin-1-yl)pyrimidine (CAS Number 159692-85-0)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(4-Methylpiperazin-1-yl)pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. While direct public data on this specific molecule is limited, this document synthesizes information from closely related analogues and the broader class of pyrimidine-piperazine derivatives to offer valuable insights into its properties, synthesis, and potential applications.

Introduction: The Pyrimidine-Piperazine Scaffold in Medicinal Chemistry

The fusion of pyrimidine and piperazine rings creates a privileged scaffold in modern drug discovery. Pyrimidine, a fundamental component of nucleic acids, offers a versatile core that can be readily functionalized to interact with a wide array of biological targets.[1] Its bioisosteric relationship with other aromatic systems allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The piperazine moiety, a common pharmacophore, often enhances aqueous solubility and provides a key attachment point for building more complex molecular architectures.

Derivatives of this combined scaffold have shown remarkable therapeutic potential across various disease areas, including oncology, neuroscience, and metabolic disorders. They are known to act as kinase inhibitors, G-protein coupled receptor (GPR) agonists, and monoamine oxidase (MAO) inhibitors, demonstrating the chemical versatility of this structural motif.[1][2][3][4]

Physicochemical and Spectroscopic Properties

Detailed experimental data for 2-(4-Methylpiperazin-1-yl)pyrimidine is not extensively available in public literature. However, we can infer its likely properties based on the well-characterized analogue, 2-(1-Piperazinyl)pyrimidine (CAS 20980-22-7), and standard structure-property relationships. The addition of a methyl group to the piperazine ring is expected to slightly increase lipophilicity and molecular weight.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value/Information | Basis of Prediction |

| CAS Number | 159692-85-0 | - |

| Molecular Formula | C₉H₁₄N₄ | - |

| Molecular Weight | 178.24 g/mol | - |

| Appearance | Likely a clear yellow liquid or low-melting solid | Analogue data[5] |

| Boiling Point | Expected to be slightly higher than the unmethylated analogue's 277 °C | Structure-property relationship |

| Solubility | Predicted to have slight solubility in chloroform and methanol | Analogue data |

| pKa | Estimated to be around 8.5-9.0 | Analogue data[6] |

Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of 2-(4-Methylpiperazin-1-yl)pyrimidine in a solvent like DMSO-d₆ is expected to show characteristic signals for the pyrimidine and piperazine protons. Based on related structures, the following peaks can be anticipated[2]:

-

Pyrimidine Ring: A triplet around 6.7 ppm (1H) and a doublet around 8.4 ppm (2H).

-

Piperazine Ring: Two sets of triplets or broad singlets for the methylene protons (-CH₂-) adjacent to the nitrogen atoms, likely in the 2.4-3.8 ppm range.

-

Methyl Group: A singlet at approximately 2.2-2.3 ppm (3H).

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 178. Key fragmentation patterns would likely involve the cleavage of the piperazine ring and the loss of the methyl group.

Synthesis and Manufacturing

A robust and scalable synthesis is crucial for the progression of any compound in drug development. While a specific protocol for CAS 159692-85-0 is not publicly detailed, a highly plausible and efficient synthetic route can be derived from established methodologies for similar compounds. The most common approach is a nucleophilic aromatic substitution (SNAr) reaction.[4][7]

Proposed Synthetic Workflow

The synthesis involves the reaction of a halogenated pyrimidine with N-methylpiperazine. 2-Chloropyrimidine is a common and commercially available starting material.

Caption: Proposed synthesis workflow for 2-(4-Methylpiperazin-1-yl)pyrimidine.

Detailed Experimental Protocol (Hypothetical)

-

Reaction Setup: To a solution of N-methylpiperazine (1.2 equivalents) in a suitable solvent such as ethanol or isopropanol, add a base like potassium carbonate (1.5 equivalents).

-

Addition of Reactant: While stirring, add 2-chloropyrimidine (1.0 equivalent) portion-wise to the mixture at room temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 8-12 hours.[4]

-

Workup: After completion, cool the mixture to room temperature and pour it into ice-water. The product can be extracted with an organic solvent like ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final compound.

Applications in Research and Drug Development

The 2-(4-methylpiperazin-1-yl)pyrimidine moiety is a key structural element in several classes of biologically active molecules. Its presence often confers desirable pharmacological properties.

Kinase Inhibition

Many kinase inhibitors incorporate the pyrimidine scaffold as a "hinge-binding" element that interacts with the ATP-binding site of the kinase. The N-methylpiperazine group often extends into a solvent-exposed region, where it can be modified to improve selectivity and potency. For instance, a compound containing the 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino] moiety was identified as a potent inhibitor of cyclin-dependent kinase 4 (CDK4), inducing apoptosis in tumor cells.[1]

Caption: Interaction model of the pyrimidine-piperazine scaffold with a kinase.

Central Nervous System (CNS) Activity

The unmethylated parent structure, 2-(1-piperazinyl)pyrimidine, is a known active metabolite of several anxiolytic drugs of the azapirone class, such as buspirone.[8] It acts as an antagonist of α2-adrenergic receptors and displays anxiolytic-like activity.[8] The addition of the methyl group in 2-(4-Methylpiperazin-1-yl)pyrimidine could modulate its receptor binding profile and blood-brain barrier permeability, making it an interesting candidate for neurological drug discovery.

Other Potential Applications

-

Antidiabetic Agents: Fused pyrimidine derivatives with a piperazine tail have been investigated as agonists for GPR119, a target for type 2 diabetes, where they were shown to improve glucose tolerance and promote insulin secretion.[3]

-

Antimicrobial Agents: The pyrimidine-piperazine core has been incorporated into novel compounds with significant antibacterial and antifungal activity.[4]

Safety and Handling

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any vapors or aerosols. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials.

-

First Aid:

-

Skin Contact: Immediately wash with soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Inhalation: Move the person to fresh air.

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek medical attention.

-

Analytical Methods

The purity and identity of 2-(4-Methylpiperazin-1-yl)pyrimidine can be assessed using standard analytical techniques.

Table 2: Recommended Analytical Methods

| Method | Purpose | Expected Outcome |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | A single major peak indicating high purity, with retention time dependent on the column and mobile phase used. |

| ¹H and ¹³C NMR Spectroscopy | Structural confirmation | Spectra should be consistent with the predicted chemical shifts and coupling constants for the molecule's protons and carbons. |

| Mass Spectrometry (MS) | Molecular weight confirmation and structural elucidation | Detection of the correct molecular ion and characteristic fragment ions. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional group identification | Characteristic peaks for C-H (aromatic and aliphatic), C=N, and C-N bonds. |

The validation of these analytical methods should be performed according to established guidelines to ensure accuracy, precision, and reliability of the results.

Conclusion

2-(4-Methylpiperazin-1-yl)pyrimidine is a valuable chemical building block with significant potential in drug discovery. While direct data on this specific compound is sparse, its structural relationship to a wide range of biologically active molecules provides a strong rationale for its use in the development of novel therapeutics, particularly in oncology and neuroscience. The synthetic and analytical protocols outlined in this guide, derived from established chemical principles and data from close analogues, offer a solid foundation for researchers and drug development professionals working with this promising scaffold.

References

-

Reddy, M. V. R., et al. (2014). Discovery of 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a potent inhibitor of cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5). Journal of Medicinal Chemistry, 57(3), 578–599. [Link]

-

Yarim, M., et al. (2015). Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 992-999. [Link]

-

Chen, J., et al. (2017). Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine Derivatives as Novel GRP119 Agonists for the Treatment of Diabetes and Obesity. Molecular Diversity, 21(3), 637-654. [Link]

-

Patel, R. B., et al. (2013). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. International Journal of Pharmaceutical Sciences and Research, 4(9), 3559-3565. [Link]

-

Taylor, R. D., et al. (2024). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 17(1), 104. [Link]

-

PubChem. (n.d.). 1-(2-Pyrimidinyl)piperazine. [Link]

-

ResearchGate. (2015). Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. [Link]

-

BigCommerce. (2020). Safety Data Sheet. [Link]

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 700 MHz, H2O, predicted). [Link]

-

Chemsrc. (n.d.). 1-(2-PYRIMIDINYL) PIPERAZINE. [Link]

-

NIST. (n.d.). Mass Spectrum. [Link]

-

NIST. (n.d.). Isoquinoline. [Link]

-

NIST. (n.d.). 2-Butene, 2-chloro-. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 100 MHz, D2O, predicted). [Link]

-

SpectraBase. (n.d.). methyl 4-[3-(4-chlorobenzoyl)-1-(2-furylmethyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate. [Link]

Sources

- 1. Discovery of 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a potent inhibitor of cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CAS 20980-22-7: 2-(1-Piperazinyl)pyrimidine | CymitQuimica [cymitquimica.com]

- 6. 1-(2-Pyrimidinyl)piperazine | C8H12N4 | CID 88747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. caymanchem.com [caymanchem.com]

- 9. buyat.ppg.com [buyat.ppg.com]

- 10. fishersci.com [fishersci.com]

- 11. cdn11.bigcommerce.com [cdn11.bigcommerce.com]

- 12. dupont.com [dupont.com]

Discovery of novel pyrimidine-piperazine derivatives

An In-Depth Technical Guide to the Discovery of Novel Pyrimidine-Piperazine Derivatives

Authored by a Senior Application Scientist

Foreword: The Strategic Convergence of Privileged Scaffolds

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents, earning them the designation of "privileged scaffolds."[1] The pyrimidine ring, a fundamental component of DNA and RNA, is one such structure, lending itself to a vast array of biological interactions.[2] Similarly, the piperazine heterocycle is a ubiquitous motif in drug design, prized for its ability to fine-tune physicochemical properties and establish crucial interactions with biological targets.[1][3]

This guide delves into the strategic fusion of these two powerful entities: the pyrimidine-piperazine core. The combination of a pyrimidine, often acting as a hinge-binding bioisostere in kinases, with a versatile piperazine linker creates a molecular architecture ripe for optimization.[4] This hybrid structure offers a unique opportunity to develop potent and selective modulators of various biological pathways, with a pronounced emphasis on anticancer applications.[5][6] We will explore the rationale behind this chemical union, dissect the synthetic pathways to create these novel derivatives, detail the rigorous biological evaluation process, and synthesize the critical structure-activity relationships (SAR) that guide the evolution from a mere compound to a promising drug candidate.

Section 1: Rationale and Design Strategy

The core principle behind designing pyrimidine-piperazine derivatives lies in molecular hybridization—combining two or more pharmacophores to create a new molecule with potentially enhanced affinity, improved selectivity, or a dual mode of action.

The Pyrimidine Core: A Kinase-Targeting Powerhouse

The pyrimidine scaffold is a cornerstone of many kinase inhibitors.[7] Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer.[8] Many pyrimidine-based drugs function by mimicking the adenine base of ATP, competing for the enzyme's binding site. This interaction is often mediated by hydrogen bonds between the pyrimidine nitrogens and the "hinge region" of the kinase.

A key target class for these derivatives includes cell cycle regulators like Aurora kinases (AURK) and Polo-like kinases (PLK).[8] Inhibition of these kinases can disrupt mitosis and induce apoptosis in rapidly dividing cancer cells.[7]

Mechanism of Action: Aurora Kinase Inhibition

The following diagram illustrates the central role of Aurora Kinase A (AURKA) in cell cycle progression and how its inhibition by a pyrimidine-piperazine derivative can lead to therapeutic effects, such as the destabilization of oncogenic proteins like MYC.[9]

Caption: Inhibition of the AURKA pathway by a pyrimidine-piperazine derivative.

The Piperazine Moiety: The Key to Druggability

While the pyrimidine core provides the primary targeting function, the piperazine ring is essential for optimizing the molecule's drug-like properties. Its two nitrogen atoms serve as versatile synthetic handles, allowing for systematic modifications that can:[1]

-

Enhance Solubility and Bioavailability: The basic nature of the piperazine nitrogen atoms can be leveraged to form salts, improving aqueous solubility.

-

Modulate Lipophilicity: Substitutions on the distal nitrogen can fine-tune the lipophilicity of the molecule, which is critical for membrane permeability and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[10]

-

Explore Target Sub-pockets: The piperazine acts as a linker, projecting substituents into adjacent sub-pockets of the target protein, thereby increasing potency and selectivity.[11]

Section 2: Synthesis of Pyrimidine-Piperazine Derivatives

The construction of these hybrid molecules can be achieved through various synthetic routes. A common and effective strategy involves a convergent synthesis where the pyrimidine core and the functionalized piperazine are prepared separately and then coupled.

General Synthetic Workflow

The overall process often begins with the construction of a suitably substituted pyrimidine, typically bearing a leaving group (e.g., a halogen) at a key position. This intermediate is then coupled with a desired N-substituted piperazine via nucleophilic aromatic substitution.

Caption: A generalized workflow for the synthesis of pyrimidine-piperazine derivatives.

Self-Validating Experimental Protocol: Synthesis from Thiophene-Substituted Chalcones

This protocol is adapted from established methodologies and includes intrinsic checkpoints for validation.[12][13] The synthesis proceeds in three main stages: pyrimidine thiol formation, S-methylation, and final coupling with piperazine.

Stage 1: Synthesis of 4-substituted-6-(thiophen-2-yl)pyrimidine-2-thiol

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve thiophene-substituted chalcone (0.01 mol) and thiourea (0.01 mol) in 100 mL of ethanol.

-

Base Addition: Add a solution of potassium hydroxide (0.01 mol) in 20 mL of ethanol dropwise while stirring vigorously at room temperature.

-

Reflux: Heat the mixture to reflux and maintain for 6-8 hours.

-

Causality: The basic medium facilitates the condensation reaction between the chalcone and thiourea, leading to the cyclization and formation of the pyrimidine ring.

-

-

Monitoring & Workup: Monitor the reaction progress using Thin Layer Chromatography (TLC). Upon completion, cool the mixture to room temperature and pour it into 200 mL of ice-cold water.

-

Precipitation: Acidify the solution with dilute hydrochloric acid until a precipitate forms.

-

Isolation: Filter the solid product, wash thoroughly with water, and dry under vacuum. Recrystallize from ethanol to obtain the pure pyrimidine-2-thiol.

-

Self-Validation: The formation of a solid upon acidification is a key indicator of successful cyclization. The purity can be confirmed by melting point determination and TLC analysis against the starting materials.

-

Stage 2: Synthesis of 4-substituted-2-(methylsulfanyl)-6-(thiophen-2-yl)pyrimidine

-

Reaction Setup: Suspend the pyrimidine-2-thiol (0.01 mol) from Stage 1 in 50 mL of acetone.

-

Methylation: Add methyl iodide (0.015 mol) and anhydrous potassium carbonate (0.02 mol).

-

Stirring: Stir the mixture at room temperature for 4-6 hours.

-

Causality: Potassium carbonate acts as a base to deprotonate the thiol, forming a thiolate anion which then acts as a nucleophile to displace the iodide from methyl iodide, forming the methylsulfanyl group. This is a crucial activation step for the subsequent reaction.

-

-

Isolation: Monitor by TLC. Once the reaction is complete, filter off the potassium carbonate. Evaporate the solvent under reduced pressure to yield the crude product, which can be purified by column chromatography.

Stage 3: Synthesis of the Final Pyrimidine-Piperazine Derivative

-

Reaction Setup: In a sealed tube, combine the 2-(methylsulfanyl)pyrimidine (0.01 mol) from Stage 2 with the desired N-substituted piperazine (e.g., N-phenylpiperazine, 0.012 mol) in 30 mL of a suitable high-boiling solvent like 1-pentanol.

-

Reflux: Heat the mixture to reflux (approx. 120-140 °C) for 12-18 hours.[2]

-

Causality: At high temperatures, the piperazine nitrogen acts as a nucleophile, displacing the methylsulfanyl group, which is a good leaving group. This SNAr reaction forms the final C-N bond.

-

-

Workup & Purification: Cool the reaction mixture. If a solid precipitates, filter and wash with a cold solvent like hexane. If not, remove the solvent under vacuum and purify the residue using column chromatography (silica gel, using a gradient of ethyl acetate in hexane).

-

Self-Validation: The final product's structure and purity must be rigorously confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[12] The disappearance of the methylsulfanyl signal (~2.5 ppm in ¹H NMR) and the appearance of characteristic piperazine proton signals are key validation points.

-

Section 3: Biological Evaluation

A hierarchical screening approach is employed to identify promising compounds, starting with broad in vitro assays and progressing to more complex cellular and in vivo models for the most potent candidates.

Primary Screening: In Vitro Antiproliferative Activity

The initial assessment of anticancer potential involves evaluating the compounds' ability to inhibit the growth of various human cancer cell lines.[14]

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay This assay determines the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells.

-

Cell Plating: Seed human cancer cells (e.g., MDA-MB-468 breast cancer, HOP-92 lung cancer, LoVo colon cancer) into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[14][15]

-

Compound Treatment: Prepare serial dilutions of the synthesized pyrimidine-piperazine derivatives in DMSO and then dilute further in the cell culture medium. Add the compounds to the cells over a range of concentrations (e.g., 0.01 µM to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Assay Execution: Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.

-

Reagent Addition: Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Signal Development: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Record luminescence using a plate-reading luminometer.

-

Self-Validation: The assay includes positive and negative controls to ensure its validity. The data is used to generate dose-response curves, from which the GI₅₀ (concentration causing 50% growth inhibition) or IC₅₀ (concentration causing 50% inhibition of viability) values are calculated. Reproducibility is confirmed by running experiments in triplicate.

-

Secondary Assays: Mechanistic and In Vivo Studies

Compounds showing significant potency and selectivity in primary screens are advanced to further studies.

Mechanism of Action Studies: Assays are performed to confirm the hypothesized mechanism, such as direct enzyme inhibition assays for specific kinases (e.g., AURKA) or Western blotting to measure the downstream effects on protein levels (e.g., decreased phosphorylation of target proteins or degradation of MYC).[9]

In Vivo Efficacy Protocol: Xenograft Mouse Model This protocol evaluates the antitumor activity of a lead compound in a living organism.[9]

-

Animal Model: Use immunocompromised mice (e.g., athymic nude mice).

-

Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., NCI-H446 SCLC cells) into the flank of each mouse.[9]

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Randomization and Treatment: Randomize mice into treatment and control groups. Administer the test compound (e.g., via oral gavage or intraperitoneal injection) daily or on a specified schedule. The control group receives the vehicle only.

-

Monitoring: Monitor tumor volume (measured with calipers) and body weight regularly (e.g., twice weekly).

-

Causality: This experiment directly tests whether the compound's in vitro activity translates to tumor regression in a complex biological system.

-

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, or after a set duration. Tumors are then excised for further analysis.

-

Self-Validation: The statistical significance of the difference in tumor growth between the treated and control groups is the primary validation metric. Monitoring animal body weight helps assess the compound's toxicity.

-

Data Presentation and Analysis

Quantitative data from biological assays should be summarized for clear comparison.

Table 1: Example Antiproliferative Activity of Pyrimidine-Piperazine Derivatives

| Compound ID | Modification | Cell Line | GI₅₀ (µM)[15] |

|---|---|---|---|

| Lead-01 | 4-(trifluoromethyl)benzyl on Piperazine | MDA-MB-468 (Breast) | 1.00 |

| Lead-02 | 1-bis(4-fluorophenyl)methyl on Piperazine | HOP-92 (Lung) | 1.35 |

| RDS-3442 | N-phenyl on aminopyrimidine | Glioblastoma | ~20.0[16] |

| 2a | N-benzyl on aminopyrimidine | Glioblastoma | 4.0 - 8.0[16] |

Section 4: Structure-Activity Relationship (SAR) Analysis

SAR studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule influence its biological activity.[17] For pyrimidine-piperazine derivatives, SAR analysis focuses on modifications at three key positions.

Caption: Key positions for SAR analysis on the pyrimidine-piperazine scaffold.

Table 2: Summary of Structure-Activity Relationships

| Position | Structural Modification | Impact on Activity | Rationale / Insight |

|---|---|---|---|

| A: Pyrimidine Ring | Addition of small, electron-donating groups | Often increases potency | Can enhance hydrogen bonding interactions in the kinase hinge region.[18] |

| A: Pyrimidine Ring | Fusion with other rings (e.g., pyrido[2,3-d]pyrimidines) | Can significantly increase potency | Creates a more rigid structure that may fit better into the ATP binding site, increasing affinity.[11] |

| C: Distal Piperazine N | Bulky aromatic or heteroaromatic groups | Generally crucial for high potency | These groups can occupy hydrophobic sub-pockets adjacent to the main binding site, increasing target affinity and selectivity.[11][15] |

| C: Distal Piperazine N | Groups with electron-withdrawing substituents (e.g., -CF₃, -F) | Often enhances activity | Can modulate the electronics of the aromatic ring and improve binding interactions or metabolic stability.[15] |

| Overall Molecule | Increased Lipophilicity (log P) | Potency increases up to a point, then drops | A balance is required; while some lipophilicity is needed for cell penetration, excessive lipophilicity (log P > 2.5) can lead to poor solubility and non-specific binding.[10] |

Section 5: Future Outlook

The discovery of novel pyrimidine-piperazine derivatives remains a vibrant and promising field of research. Future efforts will likely focus on several key areas:

-

Scaffold Hopping and Bioisosteric Replacement: Moving beyond the traditional pyrimidine core to related scaffolds like thienopyrimidines could yield compounds with novel intellectual property and potentially improved selectivity profiles.[19]

-

Targeting Drug Resistance: New derivatives are being designed to overcome resistance mechanisms, for example, by showing efficacy in doxorubicin-resistant cancer cell lines.[14]

-

Dual-Target Inhibitors: The versatile nature of the scaffold allows for the design of molecules that can inhibit two distinct targets simultaneously (e.g., a kinase and another signaling protein), a promising strategy for combating complex diseases like cancer.

-

Integration of In Silico Methods: The use of computational tools, including molecular docking and QSAR, will continue to accelerate the design-synthesis-test cycle, allowing for more rational design of potent and selective inhibitors.[14]

By continuing to build upon the solid foundation of synthetic chemistry, biological evaluation, and SAR analysis, the pyrimidine-piperazine scaffold is poised to deliver the next generation of targeted therapeutics.

References

-

Al-Ghorbani, M., et al. (2021). Pyrimidine-Piperazine Hybrids; Recent Synthesis and Biological Activities. Polycyclic Aromatic Compounds. Available at: [Link]

-

Thriveni, K. S., et al. (2014). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Indian Journal of Pharmaceutical Sciences, 76(4), 332–338. Available at: [Link]

-

Perjési, P., et al. (2022). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 27(23), 8251. Available at: [Link]

-

Yurttas, L., et al. (2016). Selected anticancer agents with piperazine and pyrimidine rings. ResearchGate. Available at: [Link]

-

Iovino, M., et al. (2022). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Molecules, 27(19), 6614. Available at: [Link]

-

Akhtar, M. J., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules, 27(18), 5936. Available at: [Link]

-

Orzechowska, S., et al. (2023). Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. International Journal of Molecular Sciences, 24(9), 8345. Available at: [Link]

-

Chilmonczyk, Z., et al. (1996). Structure-activity relationship in a series of new 1-(2-pyrimidinyl)piperazine derivatives with hypnotic activity. Polish journal of pharmacology, 48(4), 431–440. Available at: [Link]

-

Issayeva, A., et al. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen. Available at: [Link]

-

S. N, S., & K, S. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5176. Available at: [Link]

-

Thriveni, K. S., et al. (2014). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. ResearchGate. Available at: [Link]

-

Karczmarzyk, Z., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(11), 3161. Available at: [Link]

-

Kumar, A., et al. (2024). Recent advances in piperazine derivatives as antibacterial agents: a comprehensive review (2020-2024). Journal of biomolecular structure & dynamics, 1–25. Available at: [Link]

-

Issayeva, A., et al. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ResearchGate. Available at: [Link]

-

Gorgani, L., et al. (2017). In vitro and in vivo anticancer activity of piperine. ResearchGate. Available at: [Link]

-

G, P., & R, S. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current organic chemistry, 26(13), 1251–1266. Available at: [Link]

-

Yurttas, L., et al. (2017). Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. Journal of enzyme inhibition and medicinal chemistry, 32(1), 125–131. Available at: [Link]

-

Kumar, R., et al. (2023). Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. ResearchGate. Available at: [Link]

-

Sharma, P., et al. (2023). Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. RSC advances, 13(10), 6867–6890. Available at: [Link]

-

Chi, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of medicinal chemistry, 64(11), 7584–7605. Available at: [Link]

-

Grygorenko, O. O., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6171. Available at: [Link]

-

Sharma, P. C., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. Current pharmaceutical design, 29(14), 1083–1101. Available at: [Link]

-

Issayeva, A., et al. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen, e202500366. Available at: [Link]

-

Hsieh, P., et al. (2023). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules, 28(14), 5556. Available at: [Link]

-

Kumari, R., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Journal of Molecular Structure, 1308, 138139. Available at: [Link]

-

Páez-Cortez, J. R., et al. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 27(18), 5851. Available at: [Link]

-

S. N, S., & K, S. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. ResearchGate. Available at: [Link]

Sources

- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors | MDPI [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Structure-activity relationship in a series of new 1-(2-pyrimidinyl)piperazine derivatives with hypnotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]

- 12. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 18. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

Spectroscopic Data for 2-(4-Methylpiperazin-1-yl)pyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-(4-Methylpiperazin-1-yl)pyrimidine. This document is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and medicinal chemistry. The guide will delve into the theoretical underpinnings and practical applications of various spectroscopic techniques in the structural elucidation and characterization of this compound.

Introduction

2-(4-Methylpiperazin-1-yl)pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry. The pyrimidine core is a fundamental building block in numerous biologically active molecules, including nucleic acids and various therapeutic agents. The incorporation of a 4-methylpiperazine moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its solubility, metabolic stability, and receptor-binding affinity. Accurate structural characterization through spectroscopic methods is paramount for its application in drug discovery and development.

This guide will provide a detailed analysis of the expected spectroscopic data for 2-(4-Methylpiperazin-1-yl)pyrimidine, including ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The interpretation of this data is based on established principles of spectroscopy and by drawing parallels with structurally related compounds.

Molecular Structure and Key Features

To understand the spectroscopic data, it is essential to first visualize the molecular structure of 2-(4-Methylpiperazin-1-yl)pyrimidine.

Caption: Molecular structure of 2-(4-Methylpiperazin-1-yl)pyrimidine with atom numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Experimental Protocol (Representative)

A representative protocol for acquiring a ¹H NMR spectrum is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-(4-Methylpiperazin-1-yl)pyrimidine in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Use a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher.

-

Data Acquisition: Acquire the spectrum at room temperature. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted ¹H NMR Data

The expected ¹H NMR spectrum of 2-(4-Methylpiperazin-1-yl)pyrimidine would exhibit distinct signals corresponding to the protons of the pyrimidine ring, the piperazine ring, and the methyl group.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.3-8.4 | Doublet | 2H | H-4, H-6 (Pyrimidine) |

| ~6.5-6.6 | Triplet | 1H | H-5 (Pyrimidine) |

| ~3.8-3.9 | Triplet | 4H | H-2', H-6' (Piperazine) |

| ~2.4-2.5 | Triplet | 4H | H-3', H-5' (Piperazine) |

| ~2.3 | Singlet | 3H | -CH₃ |

Interpretation:

-

Pyrimidine Protons: The protons on the pyrimidine ring are expected to appear in the aromatic region. The two equivalent protons at positions 4 and 6 would likely appear as a doublet due to coupling with the proton at position 5. The H-5 proton would consequently appear as a triplet.

-

Piperazine Protons: The piperazine ring protons are in a more shielded environment and will appear upfield. The protons adjacent to the pyrimidine ring (H-2' and H-6') are expected to be deshielded compared to the protons adjacent to the methyl-substituted nitrogen (H-3' and H-5'). Both sets of protons would likely appear as triplets due to coupling with their neighbors on the piperazine ring.

-

Methyl Protons: The three protons of the methyl group are equivalent and are not coupled to any other protons, hence they will appear as a sharp singlet.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule.

Experimental Protocol (Representative)

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR.

-

Instrumentation: The same NMR spectrometer used for ¹H NMR can be used.

-

Data Acquisition: A proton-decoupled ¹³C NMR spectrum is usually acquired to simplify the spectrum to single lines for each unique carbon atom.

-

Data Processing: Similar processing steps as for ¹H NMR are applied.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~161-162 | C-2 (Pyrimidine) |

| ~157-158 | C-4, C-6 (Pyrimidine) |

| ~110-111 | C-5 (Pyrimidine) |

| ~54-55 | C-3', C-5' (Piperazine) |

| ~46-47 | C-2', C-6' (Piperazine) |

| ~45-46 | -CH₃ |

Interpretation:

-

Pyrimidine Carbons: The carbon atom C-2, directly attached to the electron-withdrawing piperazine nitrogen, is expected to be the most deshielded among the pyrimidine carbons. The equivalent C-4 and C-6 carbons will also be in the downfield region. The C-5 carbon will be the most shielded of the pyrimidine carbons.

-

Piperazine and Methyl Carbons: The carbon atoms of the piperazine ring and the methyl group will appear in the upfield region of the spectrum. The carbons adjacent to the nitrogen atoms (C-2', C-6' and C-3', C-5') will have characteristic chemical shifts. The methyl carbon will appear as a sharp signal in the aliphatic region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol (Representative)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by techniques like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common ionization techniques for this type of molecule.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Predicted Mass Spectrum Data

The molecular formula of 2-(4-Methylpiperazin-1-yl)pyrimidine is C₉H₁₄N₄, and its monoisotopic mass is approximately 178.12 g/mol .

-

Molecular Ion Peak: In an ESI-MS spectrum, the most prominent peak is expected to be the protonated molecule [M+H]⁺ at an m/z of approximately 179.13.

-

Fragmentation Pattern: The molecule may undergo fragmentation, leading to characteristic fragment ions. Common fragmentation pathways could involve the cleavage of the piperazine ring or the bond connecting the piperazine and pyrimidine rings.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol (Representative)

-

Sample Preparation: The sample can be analyzed as a solid (using KBr pellet or ATR) or as a solution.

-

Instrumentation: An FTIR (Fourier Transform Infrared) spectrometer is used to obtain the IR spectrum.

Predicted IR Data

The IR spectrum will show characteristic absorption bands for the various functional groups in the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic (Pyrimidine) |

| ~2950-2800 | C-H stretch | Aliphatic (Piperazine, -CH₃) |

| ~1600-1450 | C=C and C=N stretch | Aromatic Ring (Pyrimidine) |

| ~1300-1000 | C-N stretch | Aliphatic and Aromatic Amines |

Interpretation:

-

The presence of both aromatic and aliphatic C-H stretching vibrations will be evident.

-

The characteristic stretching vibrations of the C=C and C=N bonds within the pyrimidine ring will be observed in the fingerprint region.

-

The C-N stretching vibrations from both the piperazine and pyrimidine rings will also contribute to the complexity of the fingerprint region.

Conclusion

This technical guide provides a detailed prediction and interpretation of the spectroscopic data for 2-(4-Methylpiperazin-1-yl)pyrimidine. The presented ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data, while based on established principles and data from analogous structures, offer a robust framework for the structural characterization of this important medicinal chemistry scaffold. Researchers and scientists can utilize this guide as a reference for a priori analysis and for the confirmation of experimentally obtained spectroscopic data.

References

While specific spectral data for the title compound was not found in a single comprehensive source, the principles and comparative data are drawn from general knowledge in organic spectroscopy and data available for structurally similar compounds in the following types of resources:

- General Spectroscopy Textbooks: For foundational principles of NMR, MS, and IR spectroscopy. (e.g., "Introduction to Spectroscopy" by Pavia, Lampman, Kriz, and Vyvyan).

- Chemical Databases: Databases such as PubChem, ChemSpider, and the Spectral Database for Organic Compounds (SDBS)

-

Scientific Literature: Research articles in journals such as the Journal of Medicinal Chemistry, Organic Letters, and Tetrahedron that report the synthesis and characterization of novel piperazinyl-pyrimidine compounds.[1][2] These articles often contain detailed spectroscopic data for analogous structures.

Sources

The Pyrimidine Core: A Privileged Scaffold in Modern Drug Discovery - A Technical Guide to Structure-Activity Relationships

For researchers, medicinal chemists, and drug development professionals, the pyrimidine ring represents a cornerstone of heterocyclic chemistry. Its inherent ability to engage in a multitude of biological interactions has cemented its status as a "privileged scaffold" in the design of novel therapeutics. This guide provides an in-depth exploration of the structure-activity relationships (SAR) of pyrimidine-containing compounds, moving beyond a mere catalog of activities to elucidate the causal links between chemical structure and biological function. We will delve into key therapeutic areas, supported by field-proven experimental insights and methodologies, to offer a comprehensive resource for the rational design of next-generation pyrimidine-based drugs.

The Enduring Significance of the Pyrimidine Nucleus

The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a fundamental component of life itself, forming the basis of the nucleobases uracil, thymine, and cytosine in RNA and DNA.[1] This inherent biocompatibility allows pyrimidine derivatives to readily interact with biological macromolecules like enzymes and receptors.[2] From a medicinal chemistry perspective, the pyrimidine core offers a unique combination of features:

-

Hydrogen Bonding Hub: The two nitrogen atoms are excellent hydrogen bond acceptors, while substituents can be readily introduced to act as hydrogen bond donors, facilitating strong and specific interactions with biological targets.[3]

-

Bioisosteric Versatility: The pyrimidine ring can act as a bioisostere for other aromatic systems, such as the phenyl group, often improving pharmacokinetic and pharmacodynamic properties.[3]

-

Synthetic Tractability: A wealth of synthetic methodologies allows for the precise and diverse functionalization of the pyrimidine ring at its 2, 4, 5, and 6 positions, enabling systematic exploration of the chemical space to optimize for potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[4][5][6]

This guide will dissect the SAR of pyrimidine derivatives in three major therapeutic arenas: oncology, infectious diseases, and central nervous system (CNS) disorders.

Pyrimidines in Oncology: Targeting the Machinery of Uncontrolled Growth

The development of pyrimidine-based anticancer agents has been a resounding success, with numerous approved drugs targeting various hallmarks of cancer. A significant focus has been on the inhibition of protein kinases, enzymes that play a pivotal role in cell signaling pathways often dysregulated in cancer.

Kinase Inhibition: A Dominant Paradigm

The pyrazolo[3,4-d]pyrimidine scaffold, a bioisostere of the adenine core of ATP, has proven to be a particularly fruitful starting point for the development of kinase inhibitors.[7] These compounds can mimic the binding of ATP to the kinase hinge region, a critical interaction for enzymatic activity.[1]

A prime example of rational drug design in this area is the development of selective p21-activated kinase 1 (PAK1) inhibitors.[8] By starting with a bis-anilino pyrimidine hit from a kinase screen and using an overlay of two known chemotypes bound to PAK1, researchers were able to systematically optimize interactions at four key positions around the pyrimidine core. This led to the identification of highly potent and selective in vitro and in vivo probes.[8]

Key SAR Insights for Pyrimidine-Based Kinase Inhibitors:

-

Position 2: Substituents at this position often project into the solvent-exposed region of the ATP-binding pocket. Introducing polar groups can enhance solubility and provide additional hydrogen bonding interactions.

-

Position 4: Typically occupied by an amino group that forms crucial hydrogen bonds with the kinase hinge region. Modifications to the substituent on this amino group are critical for modulating potency and selectivity. For instance, in the development of Aurora kinase inhibitors, specific N-trisubstituted pyrimidines demonstrated potent activity, with one compound showing an IC50 of 0.012 µM against the U937 leukemia cell line and efficacy in a xenograft mouse model.[9]

-

Position 5: This position is proximal to the "gatekeeper" residue of the kinase, a key determinant of inhibitor selectivity. Bulky substituents at this position can clash with larger gatekeeper residues, thus conferring selectivity for kinases with smaller gatekeeper residues.

The following diagram illustrates a generalized workflow for the development and evaluation of pyrimidine-based kinase inhibitors.

Quantitative SAR of Anticancer Pyrimidines

The following table summarizes the in vitro anticancer activity of a series of 2,4,5,6-tetrasubstituted pyrimidine derivatives against various cancer cell lines, illustrating the impact of different substitution patterns.[10]

| Compound | R1 | R2 | R3 | R4 | Cell Line | IC50 (µM)[10] |

| 20 | Phenyl | NH2 | H | Phenyl | MCF-7 | 1.64 (ERα binding) |

| 20 | Phenyl | NH2 | H | Phenyl | - | 0.085 (VEGFR-2) |

| 22a | Thio | Phenyl | H | H | HepG2 | 13.06 |

| 22a | Thio | Phenyl | H | H | - | 1.23 (VEGFR-2) |

| 22b | Thio | 4-Cl-Phenyl | H | H | HepG2 | 8.35 |

| 22b | Thio | 4-Cl-Phenyl | H | H | - | 3.78 (VEGFR-2) |

| 23a | (Triazolyl)urea | 4-Me-Phenyl | H | H | B16-F10 | 0.032 |

| 23b | (Triazolyl)urea | 4-MeO-Phenyl | H | H | B16-F10 | 0.035 |

| 24 | Thiourea | 3,4,5-triMeO-Phenyl | H | H | Gastric Cancer | 0.65 |

Data extracted from Mahapatra et al., 2021.[10]

The data clearly demonstrates that subtle changes in substitution can lead to significant differences in potency and target specificity. For example, the addition of a chlorine atom to the phenyl ring at R2 in compound 22b compared to 22a enhances its cytotoxic activity against the HepG2 cell line.[10]

Experimental Protocol: In Vitro Anticancer Screening (MTT Assay)

This protocol describes a standard method for assessing the cytotoxic effects of novel pyrimidine compounds on cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds.

Materials:

-

Cancer cell line (e.g., MCF-7, A549)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well microtiter plates

-

Test pyrimidine compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the pyrimidine compounds in culture medium. A typical concentration range for initial screening is 0.01 to 100 µM.[11] Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).[11]

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.[11]

-

MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for another 4 hours.

-

Formazan Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Combating Infectious Diseases with Pyrimidine Derivatives

The pyrimidine scaffold is also a critical component in the development of antimicrobial and antiviral agents.

Antimicrobial Pyrimidines: Disrupting Bacterial and Fungal Growth

Many pyrimidine derivatives exhibit potent antimicrobial activity by targeting essential microbial pathways. A common synthetic strategy involves the cyclization of substituted chalcones with thiosemicarbazide to yield pyrimidine-2-thione derivatives.[6]

Key SAR Insights for Antimicrobial Pyrimidines:

-

Lipophilicity and Substituent Effects: The nature and position of substituents on the pyrimidine ring and any appended aromatic rings significantly influence antimicrobial activity. For instance, the introduction of electron-withdrawing groups on an attached phenyl ring can increase activity.

-

Fused Ring Systems: Fusing the pyrimidine ring with other heterocyclic systems, such as thiazole or triazole, can enhance antimicrobial potency and broaden the spectrum of activity.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of pyrimidine compounds against bacterial strains.[12]

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.[13]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Test pyrimidine compounds

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Multichannel pipette

-

Incubator

Procedure:

-

Preparation of Compound Dilutions: Prepare serial twofold dilutions of the pyrimidine compounds in MHB directly in the 96-well plates.

-

Inoculum Preparation: Prepare a bacterial suspension in sterile saline and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the wells.[12]

-

Inoculation: Inoculate each well containing the compound dilutions with 100 µL of the standardized bacterial suspension.[12] Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Cover the plates and incubate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity or precipitation.[12]

Pyrimidines in the Central Nervous System: Modulating Neuronal Signaling

The development of CNS-active agents presents unique challenges, primarily the need for compounds to cross the blood-brain barrier (BBB). The physicochemical properties of pyrimidine derivatives can be fine-tuned to achieve the desired CNS penetration.[14]

Key SAR Insights for CNS-Active Pyrimidines:

-

Lipophilicity and Polarity: A delicate balance between lipophilicity (to cross the BBB) and aqueous solubility is required. The topological polar surface area (TPSA) is a useful descriptor, with values generally below 90 Ų being favorable for CNS penetration.[15]

-

Receptor Subtype Selectivity: Modifications to the pyrimidine scaffold can impart selectivity for specific CNS receptor subtypes, such as serotonin or adenosine receptors.[16]

Experimental Protocol: Radioligand Binding Assay

This protocol provides a general framework for assessing the affinity of pyrimidine compounds for a specific CNS receptor.

Objective: To determine the binding affinity (Ki) of a test compound for a target receptor.

Materials:

-

Receptor preparation (e.g., rat cortical membranes)

-

Radioligand (a radioactive molecule that binds specifically to the target receptor, e.g., [3H]-flumazenil for benzodiazepine receptors)

-

Test pyrimidine compounds

-

Assay buffer (e.g., Tris-HCl)

-

Glass fiber filters

-

Cell harvester (vacuum filtration manifold)

-

Scintillation counter and scintillation fluid

Procedure:

-

Assay Setup: In a 96-well plate, combine the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the test pyrimidine compound in the assay buffer.[17]

-

Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time to allow the binding to reach equilibrium.[18]

-

Filtration: Rapidly separate the bound from the free radioligand by vacuum filtration through glass fiber filters using a cell harvester. The filters will trap the receptor-bound radioligand.[19]

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Conclusion and Future Perspectives

The pyrimidine scaffold continues to be a remarkably versatile and fruitful starting point for the discovery of new medicines. A deep understanding of the structure-activity relationships, guided by both empirical data and computational modeling, is paramount for the successful design of potent, selective, and safe drug candidates. The experimental protocols and SAR insights provided in this guide are intended to serve as a robust foundation for researchers in their quest to harness the full therapeutic potential of this privileged heterocyclic system. Future advancements in synthetic chemistry, coupled with a growing understanding of disease biology, will undoubtedly lead to the development of even more innovative and life-changing pyrimidine-based drugs.

References

-

Nammalwar, B., & Bunce, R. A. (2024). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals (Basel), 17(1), 104. [Link]

-

El-Gamal, M. I., et al. (2023). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 28(13), 5089. [Link]

-

Gatas, N. M., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9), 993-1004. [Link]

-

Abdel-Ghani, T. M., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Future Medicinal Chemistry, 15(5), 375-401. [Link]

-

Rakuno Gakuen University. (2025). Antimicrobial susceptibility testing (Broth microdilution method). WOAH. [Link]

-

Ghosh, A., & Sivam, S. K. (2022). Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules. Molecules, 27(23), 8206. [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

-

Nett, J. E., & Andes, D. R. (2016). Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. Future microbiology, 11(3), 435–452. [Link]

-

Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Organic Chemistry Portal. [Link]

-

Patel, K., et al. (2021). In vivo and In vitro Model for Evaluation of Anti-microbial activity: A Review. Asian Journal of Pharmaceutical Research, 11(2), 116-121. [Link]

-

Sharma, P., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals, 17(10), 1258. [Link]

-

Gesner, E. M., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 12185-12204. [Link]

-

Kumar, D., et al. (2025). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Journal of the Indian Chemical Society, 102(4), 101245. [Link]

-

de Wit, D., et al. (2020). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. Clinical Pharmacokinetics, 59(12), 1505-1524. [Link]

-

Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. CLSI document M43-A. [Link]

-

El-Sayed, N. F., et al. (2021). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Molecules, 26(18), 5649. [Link]

-

Moriarty, T. F., et al. (2016). Review: Antimicrobial efficacy validation using in vitro and in vivo testing methods. Journal of Controlled Release, 235, 121-133. [Link]

-

Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American journal of physiology. Lung cellular and molecular physiology, 265(4), L421–L429. [Link]

-

Singh, P., & Singh, A. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5220. [Link]

-

Kaur, R., et al. (2022). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Journal of Applied Pharmaceutical Science, 12(01), 001-016. [Link]

-

Moriarty, T. F., et al. (2016). Review: Antimicrobial efficacy validation using in vitro and in vivo testing methods. ResearchGate. [Link]

-

Kumar, A., et al. (2023). Recent Advances in the Development of Pyrimidine-based CNS Agents. Current Medicinal Chemistry, 30(1), 1-2. [Link]

-

de Wit, D., et al. (2020). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. Clinical Pharmacokinetics, 59(12), 1505-1524. [Link]

-

Al-Ostath, A., et al. (2023). Role of Pyrimidine Derivatives in the Treatment of Cancer. ResearchGate. [Link]

-

Tapalskiy, D. V., & Bilskiy, I. Y. (2021). Antimicrobial susceptibility testing by broth microdilution method: widely available modification. ResearchGate. [Link]

-

Abdel-Ghani, T. M., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Taylor & Francis Online. [Link]

-

Li, H., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-9. [Link]

-

Li, M., et al. (2024). A Rapid In Vivo Toxicity Assessment Method for Antimicrobial Peptides. Molecules, 29(10), 2297. [Link]

-

Scott, J. S., et al. (2017). Synthesis and evaluation of 4,6-disubstituted pyrimidines as CNS penetrant pan-muscarinic antagonists with a novel chemotype. Bioorganic & Medicinal Chemistry Letters, 27(15), 3349-3353. [Link]

-

Heightman, T. D., et al. (2015). Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors. ACS Medicinal Chemistry Letters, 6(5), 573-578. [Link]

-

Al-Mulla, A. (2017). A review: Synthesis and antibacterial activity of pyrimidine derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 9(4), 1-13. [Link]

-

Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 7(10), 863-875. [Link]

-

Harrison, C. J., et al. (2023). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. [Link]

-

The Rubin Lab. (2020, July 27). MIC (Broth Microdilution) Testing [Video]. YouTube. [Link]

-

Gatas, N. M., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. [Link]

-

Kumar, A., et al. (2021). Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones. New Journal of Chemistry, 45(32), 14493-14497. [Link]

-

Mahapatra, D. K., et al. (2021). Pyrimidine: a review on anticancer activity with key emphasis on SAR. Future Journal of Pharmaceutical Sciences, 7(1), 1-38. [Link]

-

Shafiee, A., et al. (2012). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Iranian Journal of Pharmaceutical Research, 11(3), 823-830. [Link]

-

Wang, Y., et al. (2025). Pyrimidines to Pyridines: Two Atom Swap Skeletal Editing. Chinese Journal of Chemistry, 43(4), 481-486. [Link]

Sources

- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrimidine synthesis [organic-chemistry.org]

- 6. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds [mdpi.com]

- 7. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. veterinaria.org [veterinaria.org]

- 12. rr-asia.woah.org [rr-asia.woah.org]

- 13. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. eurekaselect.com [eurekaselect.com]

- 17. giffordbioscience.com [giffordbioscience.com]

- 18. brieflands.com [brieflands.com]

- 19. Radiometric Ligand-Binding Assays | Revvity [revvity.com]

Methodological & Application

Application Notes and Protocols for Refluxing with N-Methylpiperazine

Introduction: The Strategic Use of N-Methylpiperazine in Elevated Temperature Reactions

N-methylpiperazine is a versatile heterocyclic organic compound widely employed as a building block in organic synthesis, particularly in the pharmaceutical industry for the manufacturing of drugs such as ofloxacin, sildenafil, and clozapine.[1][2] Its utility often lies in reactions requiring elevated temperatures to proceed at an appreciable rate. The reflux technique is the cornerstone of such transformations, allowing for prolonged heating of a reaction mixture at the constant temperature of the solvent's boiling point without loss of solvent or reagents.[3]

This guide provides a comprehensive experimental protocol for safely and effectively conducting a reflux reaction with N-methylpiperazine. It is designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the underlying scientific principles and safety considerations that ensure a successful and reproducible outcome.

I. N-Methylpiperazine: A Profile for the Synthetic Chemist

A thorough understanding of the physical and chemical properties of N-methylpiperazine is paramount to its safe and effective use in a reflux procedure. It is a colorless to pale yellow liquid with a characteristic ammonia-like odor.[4] Its relatively high boiling point and miscibility with water and other common organic solvents make it a suitable reactant or solvent for a variety of synthetic applications.

Table 1: Physicochemical Properties of N-Methylpiperazine

| Property | Value | Source |

| Molecular Formula | C₅H₁₂N₂ | [4] |

| Molar Mass | 100.16 g/mol | [4] |

| Boiling Point | 138 °C (280.4 °F) | [4] |

| Melting Point | -6 °C (21.2 °F) | [4] |

| Flash Point | 42 °C (107.6 °F) | [4] |

| Density | 0.903 g/mL at 25 °C | |

| Solubility | Miscible in water, ethanol, and ether | |

| pH | 11-12 (5% aqueous solution) | [4] |

II. Safety First: Hazard Analysis and Mitigation

N-methylpiperazine is a hazardous substance that requires strict adherence to safety protocols. It is a flammable liquid and vapor, and it can cause severe skin burns and eye damage.[4][5][6] Inhalation may be harmful, and it may cause an allergic skin reaction.[6]

A. Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.

-

Hand Protection: Wear elbow-length PVC or other appropriate chemically resistant gloves.

-

Body Protection: A flame-retardant lab coat and closed-toe shoes are required.

-

Respiratory Protection: Work in a well-ventilated chemical fume hood. If the risk of inhalation is high, a respirator may be necessary.

B. Handling and Storage:

-

Keep away from heat, sparks, open flames, and other ignition sources.[4][5]

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]

-

N-methylpiperazine is hygroscopic and should be protected from moisture.[4]

-

Incompatible with acids, strong oxidizing agents, acid anhydrides, and acid chlorides.[4]

C. Emergency Procedures:

-

Skin Contact: Immediately remove all contaminated clothing and rinse the skin with copious amounts of water for at least 15 minutes.[4][6]

-

Eye Contact: Immediately flush eyes with water for at least 15 minutes, removing contact lenses if present and easy to do.[4][5]

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.[4][6]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth and seek immediate medical attention.[4]

-

Fire: Use carbon dioxide, dry chemical powder, or alcohol-resistant foam to extinguish.[5]

III. The Reflux Apparatus: A Visual Guide to the Setup

The reflux apparatus is designed to heat a reaction to the boiling point of the solvent and to condense the resulting vapors back into the reaction flask, thereby maintaining a constant volume and concentration of reactants.[3]

Caption: A standard reflux apparatus setup.

IV. Experimental Protocol: A Step-by-Step Guide to Refluxing with N-Methylpiperazine

This protocol outlines a general procedure for a reaction under reflux using N-methylpiperazine. The specific quantities of reactants and the reaction time should be adapted based on the specific chemical transformation being performed.

A. Materials and Equipment:

-

N-methylpiperazine

-

Reactants and solvent(s)

-

Round-bottom flask

-

Magnetic stir bar

-

Condenser

-

Heating mantle with a stirrer and a lab jack

-

Water tubing

-

Clamps and a stand

-

Inert gas supply (e.g., nitrogen or argon), if required

B. Procedure:

-

Flask Preparation:

-

Choose a round-bottom flask that is large enough so that the total reaction volume does not exceed half of the flask's capacity.[7]

-

Ensure the flask is clean and dry.

-

Place a magnetic stir bar in the flask.

-

-

Charging the Flask:

-

In a fume hood, add the reactants and solvent to the flask. If N-methylpiperazine is a reactant, it should be added at this stage.

-

Rationale: Adding all components before heating ensures a homogeneous reaction mixture from the outset.

-

-

Assembling the Apparatus:

-

Securely clamp the neck of the round-bottom flask to a stand.[7]

-

Attach the condenser vertically to the flask. Ensure the ground glass joints are properly seated. A light application of grease may be used if necessary, but check for compatibility with the reactants.

-

Clamp the condenser to the stand for stability.

-

Connect the water tubing to the condenser. The water should enter at the bottom inlet and exit from the top outlet to ensure the condenser jacket remains full of cooling water.[8]

-

Position the heating mantle on a lab jack directly below the flask. Raise the lab jack until the mantle is in contact with the flask, ensuring good heat transfer.[7] Do not force the mantle onto the flask.

-

-

Initiating the Reaction:

-

Start the flow of cooling water through the condenser. A gentle, steady flow is sufficient.[8]

-

Begin stirring the reaction mixture at a moderate speed to ensure even heating.

-

Turn on the heating mantle and gradually increase the temperature until the solvent begins to boil.

-

Rationale: Gradual heating prevents bumping and ensures a controlled start to the reflux.

-

-

Maintaining Reflux:

-

Observe the condensation of the solvent vapors in the condenser. A "reflux ring" of condensing vapor should be visible in the lower part of the condenser.

-

Adjust the heating rate to maintain a steady reflux. If the reflux ring rises too high in the condenser, reduce the heat.[7]

-

Continue the reflux for the predetermined reaction time.

-

-

Reaction Work-up:

-

Once the reaction is complete, turn off the heating mantle and lower it away from the flask to allow for cooling.[7]

-

Allow the reaction mixture to cool to room temperature.

-

Turn off the stirrer and the cooling water.

-

Disassemble the apparatus in the fume hood.

-

Proceed with the appropriate work-up and purification procedures for the reaction product.

-

V. Workflow Visualization

Caption: The overall workflow for a reflux experiment.

VI. Concluding Remarks